N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide

Catalog No.
S2886333
CAS No.
393838-09-0
M.F
C20H18ClN3O3S2
M. Wt
447.95
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsul...

CAS Number

393838-09-0

Product Name

N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide

Molecular Formula

C20H18ClN3O3S2

Molecular Weight

447.95

InChI

InChI=1S/C20H18ClN3O3S2/c1-3-11-24(12-4-2)29(26,27)16-8-5-14(6-9-16)19(25)23-20-22-17-10-7-15(21)13-18(17)28-20/h3-10,13H,1-2,11-12H2,(H,22,23,25)

InChI Key

ICVPABTZUILJFY-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl

solubility

not available

N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is an organic compound characterized by its unique structural components, which include a benzo[d]thiazole moiety and a sulfamoyl group. The compound's molecular formula is C16H18ClN3O2SC_{16}H_{18}ClN_{3}O_{2}S, and it features a chlorinated benzothiazole ring that contributes to its potential biological activity. This compound is of interest in medicinal chemistry due to its complex structure, which may impart specific pharmacological properties.

  • The chlorobenzothiazole ring might contribute to enzyme inhibition or interaction with specific receptors in biological systems [].
  • The sulfamoyl group could be involved in hydrogen bonding with biomolecules, potentially influencing their function [].
  • The chlorinated moiety might raise concerns about potential environmental toxicity, requiring further investigation.
  • The diallyl group could contribute to skin irritation or allergic reactions if handled without proper precautions.

The reactivity of N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide can be attributed to its functional groups. The presence of the sulfamoyl group allows for nucleophilic substitution reactions, while the chlorobenzothiazole moiety can participate in electrophilic aromatic substitution reactions. Potential chemical transformations include:

  • Nucleophilic substitution: Reaction with nucleophiles such as amines or alcohols at the sulfur atom.
  • Electrophilic aromatic substitution: Chlorine on the benzothiazole can be replaced by other electrophiles under suitable conditions.

Compounds containing benzo[d]thiazole and sulfamoyl groups are often investigated for their biological activities. N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide may exhibit:

  • Antimicrobial properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer activity: The structural components may interact with cellular pathways involved in cancer proliferation.

Preliminary studies would be necessary to confirm these activities through assays measuring cell viability and inhibition of bacterial growth.

The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the benzo[d]thiazole core: This could involve cyclization reactions starting from appropriate thioureas and halogenated aromatic compounds.
  • Introduction of the sulfamoyl group: Reaction of a suitable amine with sulfonyl chlorides or anhydrides.
  • Coupling reaction: The final step would involve coupling the two fragments using standard coupling reagents (e.g., EDC, HOBt) to form the complete amide structure.

N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide has potential applications in:

  • Pharmaceutical development: As a lead compound for new antimicrobial or anticancer agents.
  • Chemical probes: For studying biological processes involving sulfamoyl derivatives.

Research into its efficacy and safety profiles would be critical for advancing its application in therapeutic contexts.

Interaction studies are essential to understand how N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide interacts with biological targets. These studies may include:

  • Binding affinity assays: To determine how well the compound binds to specific receptors or enzymes.
  • Molecular docking studies: To predict the interaction modes with target proteins, providing insights into its mechanism of action.

Several compounds share structural similarities with N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide, including:

  • 4-Chloro-N-(1,3-thiazol-2-yl)benzamide
    • Structure: Contains a thiazole ring but lacks the sulfamoyl group.
    • Activity: Known for antimicrobial properties.
  • N-(4-Chlorophenyl)benzamide
    • Structure: Features a chlorophenyl group; simpler than the target compound.
    • Activity: Exhibits moderate antibacterial activity.
  • N-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
    • Structure: Contains fluorinated benzo[d]thiazole; more complex aromatic system.
    • Activity: Investigated for anticancer properties.

Uniqueness

The uniqueness of N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide lies in its combination of both chlorinated benzo[d]thiazole and diallylsulfamoyl functionalities, which may provide distinct biological activities not observed in similar compounds. This structural diversity could lead to novel therapeutic applications that warrant further exploration in drug discovery programs.

XLogP3

4.6

Dates

Last modified: 08-17-2023

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